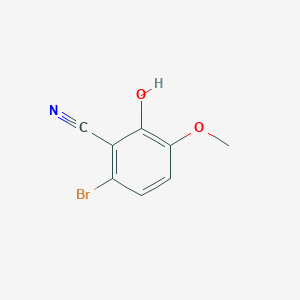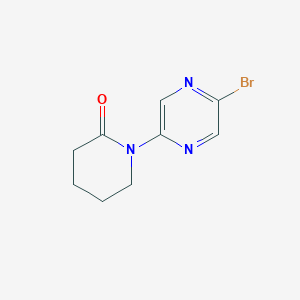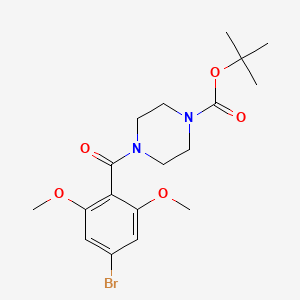
4-(Methyl-d3)-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-phenylboronic acid typically involves the reaction of 4-bromo-1-(methyl-d3)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(Methyl-d3)-phenol.
Reduction: Formation of 4-(Methyl-d3)-benzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
4-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving boronic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methyl-d3)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: The non-deuterated analog of 4-(Methyl-d3)-phenylboronic acid.
4-Methylphenylboronic acid: Similar structure but without deuterium substitution.
4-(Methyl-d3)-benzylboronic acid: Another deuterated boronic acid with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability of the compound and allows for the study of isotope effects in chemical reactions and biological processes.
Properties
Molecular Formula |
C7H9BO2 |
|---|---|
Molecular Weight |
138.98 g/mol |
IUPAC Name |
[4-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3/i1D3 |
InChI Key |
BIWQNIMLAISTBV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)B(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)



![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)

